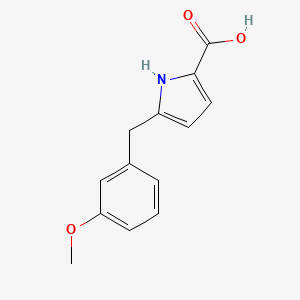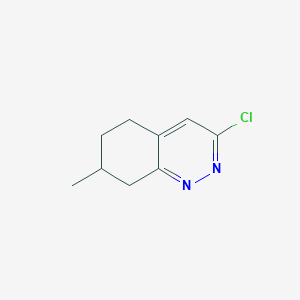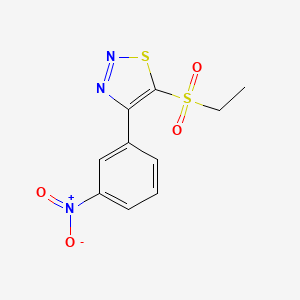
4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzaldehyde and ethyl acetoacetate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate compound is then cyclized using a suitable reagent, such as ammonium acetate, to form the pyrimidine ring.
Chlorination: The final step involves the chlorination of the pyrimidine ring using a chlorinating agent, such as thionyl chloride, to introduce the chlorine atoms at the desired positions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides.
Wirkmechanismus
The mechanism of action of 4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine involves its interaction with specific molecular targets and pathways. This may include:
Molecular Targets: Binding to enzymes or receptors that play a role in biological processes.
Pathways Involved: Modulation of signaling pathways, such as inhibition of enzyme activity or alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-(2-chlorophenyl)-2-methylpyrimidine
- 4-Chloro-6-(2-chlorophenyl)-2-ethylpyrimidine
- 4-Chloro-6-(2-chlorophenyl)-2-(1-hydroxyethyl)pyrimidine
Comparison
Compared to similar compounds, 4-Chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine may exhibit unique properties, such as:
- Enhanced Biological Activity : Due to the presence of the methoxyethyl group.
- Improved Solubility : The methoxyethyl group may enhance solubility in organic solvents.
- Specificity : The compound may show higher specificity towards certain molecular targets.
Eigenschaften
Molekularformel |
C13H12Cl2N2O |
|---|---|
Molekulargewicht |
283.15 g/mol |
IUPAC-Name |
4-chloro-6-(2-chlorophenyl)-2-(1-methoxyethyl)pyrimidine |
InChI |
InChI=1S/C13H12Cl2N2O/c1-8(18-2)13-16-11(7-12(15)17-13)9-5-3-4-6-10(9)14/h3-8H,1-2H3 |
InChI-Schlüssel |
WSJWPZUWDJFBNG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=CC(=N1)Cl)C2=CC=CC=C2Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B11779185.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B11779191.png)






![3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11779226.png)



